Superior c-Met Kinase Inhibitory Scaffold: 1,6-Naphthyridine vs. 1,5-Naphthyridine
In a study optimizing naphthyridine-based c-Met kinase inhibitors, the 1,6-naphthyridine core was found to be a more promising scaffold compared to the 1,5-naphthyridine isomer. Compounds built on the 1,6-naphthyridine core (specifically derivatives 26b and 26c) demonstrated superior enzymatic and cytotoxic activities, highlighting the critical role of the 1,6-regioisomeric arrangement for this target [1].
| Evidence Dimension | Enzymatic and Cytotoxic Activity (c-Met Inhibition) |
|---|---|
| Target Compound Data | Derivative 26b (1,6-naphthyridine): Enzymatic IC50 < 0.1 µM; Cytotoxic IC50 (SNU-5 cells) = 0.027 µM. Derivative 26c (1,6-naphthyridine): Enzymatic IC50 < 0.1 µM; Cytotoxic IC50 (SNU-5 cells) = 0.022 µM. |
| Comparator Or Baseline | Corresponding 1,5-naphthyridine derivatives: Generally lower potency and cytotoxic activity (exact values not specified in abstract, but explicitly stated as inferior). |
| Quantified Difference | The study explicitly concludes that '1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine.' |
| Conditions | In vitro enzymatic c-Met kinase assay; Cytotoxicity in SNU-5 gastric cancer cell line. |
Why This Matters
This direct comparison validates the procurement of the 1,6-naphthyridine scaffold over the 1,5-isomer for research programs targeting c-Met kinase, a key driver in various cancers.
- [1] Wang, Y. et al. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg. Med. Chem. Lett. 2015, 25(11), 2342-2346. View Source
